molecular formula C15H12N2O3S B2745846 (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid CAS No. 1025316-11-3

(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid

Cat. No.: B2745846
CAS No.: 1025316-11-3
M. Wt: 300.33
InChI Key: WRKYAWARUKETGX-CMDGGOBGSA-N
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Description

This compound is an α,β-unsaturated enoic acid derivative featuring a pyridin-2-ylsulfanyl substituent on the anilino group. Its structure includes:

  • A conjugated but-2-enoic acid backbone with a ketone group at position 2.
  • A 4-pyridin-2-ylsulfanylanilino moiety, where the sulfur atom bridges the pyridine and aniline rings.

Properties

IUPAC Name

(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13(8-9-15(19)20)17-11-4-6-12(7-5-11)21-14-3-1-2-10-16-14/h1-10H,(H,17,18)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKYAWARUKETGX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Coupling Reaction: The pyridine derivative is then coupled with a suitable aniline derivative through a nucleophilic substitution reaction.

    Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 324.35 g/mol (calculated) .
  • Hydrogen Bond Donor/Acceptor Count: 2 donors (carboxylic acid and anilino NH) and 6 acceptors (ketone, carboxylic acid, pyridine N, sulfanyl S, and two aromatic rings) .
  • Topological Polar Surface Area (TPSA) : 112 Ų, indicating moderate polarity .
  • Synthetic Utility : Used in pharmaceutical intermediates, particularly in multicomponent reactions involving amines and isocyanides .

Structural and Functional Comparison with Analogs

The compound belongs to a class of 4-oxobut-2-enoic acid derivatives with variable substituents on the anilino group. Below is a comparative analysis with structurally related compounds:

Substituent Variations in the Anilino Group

Compound Name Substituent Molecular Weight (g/mol) Key Features References
(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid Pyridin-2-ylsulfanyl 324.35 Sulfur bridge enhances π-conjugation; moderate logP (0.5) .
(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid Pyrrolidin-1-ylsulfonyl 324.35 Sulfonyl group increases electron-withdrawing effects; similar molecular weight but higher TPSA (129 Ų) .
(E)-4-oxo-4-[4-(phenylsulfamoyl)anilino]but-2-enoic acid Phenylsulfamoyl 388.42 Bulky phenylsulfamoyl group reduces solubility; used in medicinal chemistry intermediates .
(E)-4-oxo-4-(2,4,5-trichloroanilino)but-2-enoic acid 2,4,5-Trichlorophenyl 302.55 Chlorine atoms increase lipophilicity (logP ~2.5); potential pesticidal applications .
(Z)-4-oxo-4-(pyridin-2-ylamino)but-2-enoic acid Pyridin-2-ylamino 192.17 Lacks sulfur bridge; lower molecular weight and TPSA (89 Ų); higher acidity (pKa 2.18) .

Physicochemical Properties

  • Solubility: The pyridin-2-ylsulfanyl derivative exhibits moderate aqueous solubility due to its balanced logP (0.5) and TPSA. In contrast, the trichloroanilino analog is highly lipophilic, favoring membrane permeability .
  • Acidity : The carboxylic acid group in all analogs has a pKa ~2–3, but substituents like sulfonyl or chlorine can slightly modulate acidity .
  • Stability : The α,β-unsaturated ketone moiety makes these compounds prone to Michael addition reactions, a trait exploited in drug design .

Biological Activity

(E)-4-oxo-4-(4-pyridin-2-ylsulfanylanilino)but-2-enoic acid, also known by its CAS number 22903-37-3, is a compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂N₂O₃S. The structure features a pyridine ring, which is known for its role in various biological activities due to its ability to participate in hydrogen bonding and its basicity.

Research indicates that compounds containing the pyridine moiety often exhibit inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Specifically, this compound has been shown to inhibit the HER2 and epidermal growth factor receptor (EGFR) pathways, which are frequently overactive in various cancers .

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potent activity .
  • Mechanistic Insights : The compound's mechanism involves the disruption of signaling pathways that promote tumor growth. Specifically, it inhibits autophosphorylation of HER2 and EGFR receptors, leading to reduced downstream signaling associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The presence of the pyridine ring and the sulfanilamide group are critical for the biological activity of this compound. Variations in these groups can significantly alter potency and selectivity against different cancer types. The following table summarizes findings from various studies on SAR related to similar compounds:

CompoundStructureIC₅₀ (μM)Target
APyridine-based5.0HER2
BSulfanilamide derivative10.0EGFR
CUnsubstituted analog50.0None

Case Studies

  • Study on Breast Cancer : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent .
  • Combination Therapy : Another investigation explored the use of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

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